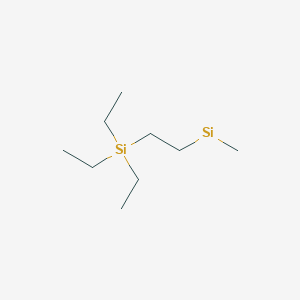![molecular formula C14H20N2Si2 B12591355 2,5-Bis[(trimethylsilyl)ethynyl]pyrazine CAS No. 649774-85-6](/img/structure/B12591355.png)
2,5-Bis[(trimethylsilyl)ethynyl]pyrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Bis[(trimethylsilyl)ethynyl]pyrazine is a chemical compound with the molecular formula C14H22N2Si2 It is a derivative of pyrazine, where two ethynyl groups are substituted with trimethylsilyl groups at the 2 and 5 positions of the pyrazine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis[(trimethylsilyl)ethynyl]pyrazine typically involves the reaction of pyrazine with trimethylsilylacetylene in the presence of a suitable catalyst. One common method is the Sonogashira coupling reaction, which uses palladium catalysts and copper co-catalysts under an inert atmosphere. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring proper handling and purification of the product to meet industrial standards.
化学反応の分析
Types of Reactions
2,5-Bis[(trimethylsilyl)ethynyl]pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazine derivatives.
Reduction: Reduction reactions can lead to the formation of partially or fully hydrogenated pyrazine derivatives.
Substitution: The trimethylsilyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles like halides or amines can be used under basic conditions to replace the trimethylsilyl groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazine dicarboxylic acids, while reduction can produce pyrazine derivatives with varying degrees of hydrogenation.
科学的研究の応用
2,5-Bis[(trimethylsilyl)ethynyl]pyrazine has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the study of biological systems and as a potential probe for biochemical assays.
Medicine: Research into its potential therapeutic applications, such as drug delivery systems or as a precursor for pharmaceuticals.
作用機序
The mechanism of action of 2,5-Bis[(trimethylsilyl)ethynyl]pyrazine involves its interaction with molecular targets through its ethynyl and trimethylsilyl groups. These groups can participate in various chemical reactions, such as forming covalent bonds with other molecules or undergoing redox reactions. The specific pathways and molecular targets depend on the context of its application, whether in chemical synthesis, biological studies, or material science.
類似化合物との比較
Similar Compounds
2,5-Bis[(trimethylsilyl)ethynyl]pyridine: Similar structure but with a pyridine ring instead of pyrazine.
2,5-Bis[(trimethylsilyl)ethynyl]thiophene: Contains a thiophene ring, offering different electronic properties.
2,5-Bis[(trimethylsilyl)ethynyl]benzene: Benzene ring provides a different aromatic system compared to pyrazine.
Uniqueness
2,5-Bis[(trimethylsilyl)ethynyl]pyrazine is unique due to its pyrazine core, which offers distinct electronic and steric properties compared to other similar compounds. This uniqueness makes it valuable for specific applications in materials science and organic synthesis .
特性
CAS番号 |
649774-85-6 |
|---|---|
分子式 |
C14H20N2Si2 |
分子量 |
272.49 g/mol |
IUPAC名 |
trimethyl-[2-[5-(2-trimethylsilylethynyl)pyrazin-2-yl]ethynyl]silane |
InChI |
InChI=1S/C14H20N2Si2/c1-17(2,3)9-7-13-11-16-14(12-15-13)8-10-18(4,5)6/h11-12H,1-6H3 |
InChIキー |
PSSKNWVMQQHBAU-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)C#CC1=CN=C(C=N1)C#C[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




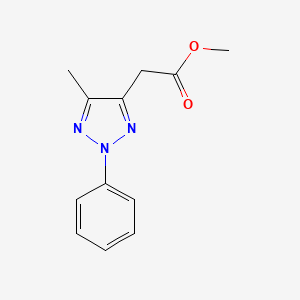
![6-Chloro-3-(2-fluoro-5-methoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B12591302.png)
![3-[2-(Benzyloxy)phenyl]propane-1,2-diol](/img/structure/B12591315.png)
![Acetamide,2-[(1,4,5,6,7,8-hexahydro-7-methyl-4-oxo[1]benzothieno[2,3-D]pyrimidin-2-YL)thio]-N,N-bis(isopropyl)-](/img/structure/B12591329.png)

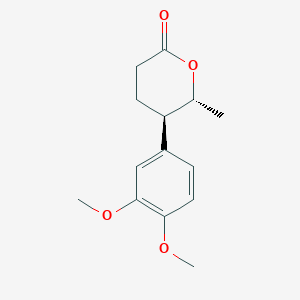
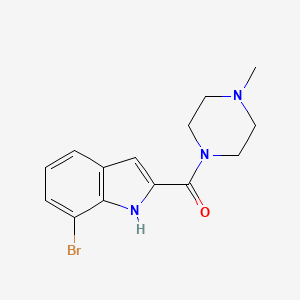
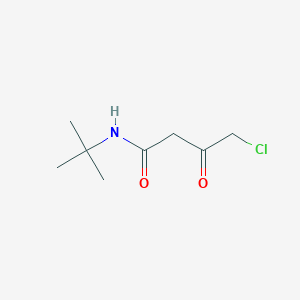
![5-[(6-Hydroxyhexyl)amino]-5-oxopentanoic acid](/img/structure/B12591347.png)


